molecular formula C7H10N2O3 B580475 Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate CAS No. 1245645-77-5

Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B580475
CAS No.: 1245645-77-5
M. Wt: 170.168
InChI Key: AWXGONDMMURUGN-UHFFFAOYSA-N
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Safety and Hazards

The safety information for Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate includes several hazard statements: H315, H319, H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate can be synthesized through various synthetic routes. One common method involves the cyclization of amidoximes with carboxylic acids, aldehydes, or esters . For instance, the reaction of an amidoxime with ethyl chloroformate under basic conditions can yield the desired oxadiazole compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole N-oxides, while substitution reactions can produce a variety of functionalized oxadiazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the ethyl group at the 5-position and the carboxylate ester at the 3-position provides distinct properties that can be exploited in various applications.

Properties

IUPAC Name

ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-3-5-8-6(9-12-5)7(10)11-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXGONDMMURUGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676394
Record name Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245645-77-5
Record name Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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